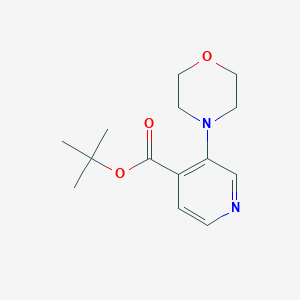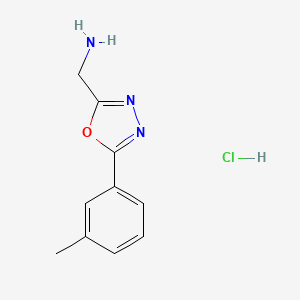
1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid amide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a trifluoromethyl group, a phenoxy group, and a carboxylic acid amide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid amide typically involves multiple steps, starting with the formation of the pyrazole core One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the trifluoromethyl group or other parts of the molecule.
Substitution: Substitution reactions can introduce new substituents at different positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
科学的研究の応用
1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid amide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a tool in biological studies to investigate the effects of trifluoromethyl groups on biological systems.
Medicine: The compound has potential as a lead compound in drug discovery, particularly for antifungal and antimicrobial agents.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability and reactivity.
作用機序
The mechanism by which 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid amide exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group, in particular, can influence the compound's binding affinity to biological targets, such as enzymes or receptors. The specific pathways involved may vary depending on the application, but they often involve interactions with key biological molecules.
類似化合物との比較
1-Methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
1-Methyl-5-phenoxy-1H-pyrazole-4-carboxylic acid amide
Uniqueness: 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid amide stands out due to its combination of functional groups, which can impart unique chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, while the phenoxy group can provide additional binding interactions.
特性
IUPAC Name |
1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-18-11(20-7-5-3-2-4-6-7)8(10(16)19)9(17-18)12(13,14)15/h2-6H,1H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPBUYGXXKKJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6298910.png)

![2-Amino-10-(oxetan-3-ylmethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6298918.png)








![6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carboxylic acid amide](/img/structure/B6299009.png)


